Splendor

Vue d'ensemble

Description

Tralkoxydim is a cyclohexanedione herbicide primarily used for gramineous weed control . It is a systemic herbicide which exhibits quick absorption by plant leaves after application and translocation in the phloem to new growing points, causing weed whitening .

Synthesis Analysis

Tralkoxydim can be synthesized through a multi-step reaction of 2,4,6-Trimethylbenzaldehyde with Aceton, Diethylmalonat, Pyridin, Propionylchlorid, and Ethoxyamin .

Molecular Structure Analysis

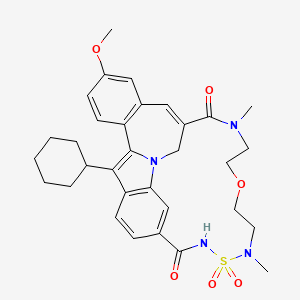

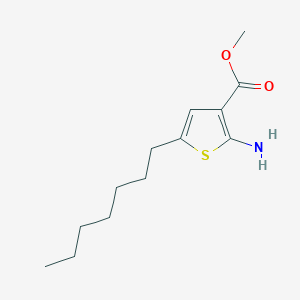

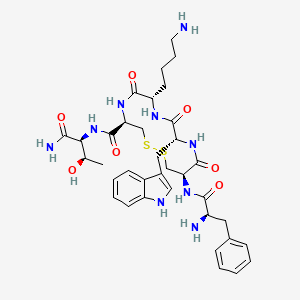

Tralkoxydim has a molecular formula of C20H27NO3 . The structure of Tralkoxydim indicates that E/Z isomerism is possible about the C-N bond. In the solid state, Tralkoxydim exists in a twisted enol form (E-isomer). In non-polar solvents, it exists as two tautomeric forms in rapid equilibrium: a planar enol form and an aminoenone form .

Chemical Reactions Analysis

The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days, depending on the soil type . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days for the same three soils .

Physical And Chemical Properties Analysis

Tralkoxydim is a white to yellowish solid that is practically insoluble in water . The adsorption coefficient (Kd) was found to be between 1.00 and 8.60 for different types of soil .

Applications De Recherche Scientifique

Application d'herbicide

Le Tralkoxydim est principalement utilisé comme un herbicide cyclohexanedione pour le contrôle des mauvaises herbes graminées {svg_1} {svg_2}. Il est efficace pour contrôler la queue de renard verte et l'avoine sauvage, en particulier lorsqu'il est appliqué au stade 2 à 3 feuilles de ces mauvaises herbes {svg_3}.

Étude du devenir environnemental

Le Tralkoxydim a été étudié pour sa dégradation, son adsorption et son comportement de mobilité dans différents sols et systèmes eau-sédiments {svg_4}. Ces études aident à comprendre son impact environnemental et à guider son utilisation sûre et efficace.

Interaction avec le sol

L'interaction du Tralkoxydim avec différents types de sols a été étudiée {svg_5}. Des facteurs tels que le pH du sol affectent considérablement sa dégradation et son adsorption. Cette connaissance peut aider à optimiser son application dans différentes régions géographiques.

Interaction eau-sédiment

Le comportement du Tralkoxydim dans les systèmes eau-sédiments a été étudié {svg_6}. Comprendre sa dégradation dans ces systèmes peut aider à évaluer son impact sur les écosystèmes aquatiques et à guider son utilisation près des plans d'eau.

Impact sur le rendement des cultures

Des études ont montré que le moment de l'application du Tralkoxydim peut avoir un impact sur le rendement des cultures {svg_7}. Une élimination précoce des mauvaises herbes à l'aide du Tralkoxydim peut conduire à de meilleurs rendements de blé et d'orge.

Études de mélange en réservoir

L'activité du Tralkoxydim dans les mélanges en réservoir avec d'autres herbicides comme le bromoxynil et le thifensulfuron a été étudiée {svg_8}. Ces études peuvent guider le développement de mélanges d'herbicides efficaces pour un contrôle complet des mauvaises herbes.

Mécanisme D'action

Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .

Target of Action

The primary target of Tralkoxydim is the acetyl coA carboxylase enzyme . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane in plants.

Mode of Action

Tralkoxydim acts as an inhibitor of the acetyl coA carboxylase enzyme . By inhibiting this enzyme, Tralkoxydim disrupts the synthesis of fatty acids, leading to impaired cell membrane formation and ultimately, plant death .

Biochemical Pathways

The affected pathway is the fatty acid biosynthesis pathway. The inhibition of acetyl coA carboxylase disrupts this pathway, preventing the formation of essential fatty acids. This leads to a downstream effect of impaired cell membrane formation, which is crucial for the survival and growth of the plant .

Result of Action

The result of Tralkoxydim’s action is the death of the targeted plants. By inhibiting the acetyl coA carboxylase enzyme and disrupting fatty acid biosynthesis, Tralkoxydim impairs cell membrane formation, leading to the death of the plant .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .

Cellular Effects

The primary cellular effect of Tralkoxydim is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.

Molecular Mechanism

Tralkoxydim exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .

Temporal Effects in Laboratory Settings

In laboratory settings, Tralkoxydim has been observed to degrade over time . The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .

Metabolic Pathways

Tralkoxydim is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .

Transport and Distribution

Tralkoxydim is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .

Subcellular Localization

The subcellular localization of Tralkoxydim is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .

Propriétés

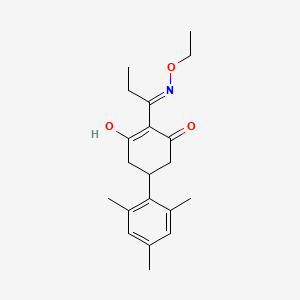

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tralkoxydim involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-N-(2,6-dimethylphenyl)carbamate, which is then reacted with 2-chloroacrylonitrile to form Tralkoxydim.", "Starting Materials": [ "2,6-dimethylaniline", "ethyl chloroformate", "2-chloroacrylonitrile" ], "Reaction": [ "Step 1: 2,6-dimethylaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form N-ethyl-N-(2,6-dimethylphenyl)carbamate.", "Step 2: N-ethyl-N-(2,6-dimethylphenyl)carbamate is then reacted with 2-chloroacrylonitrile in the presence of a base such as potassium carbonate to form Tralkoxydim.", "Step 3: The crude product is purified by recrystallization or column chromatography to obtain pure Tralkoxydim." ] } | |

Numéro CAS |

87820-88-0 |

Formule moléculaire |

C20H27NO3 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |

Clé InChI |

DQFPEYARZIQXRM-PGMHBOJBSA-N |

SMILES isomérique |

CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Impuretés |

Technical material is 95% pure |

SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

SMILES canonique |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |

Apparence |

Solid powder |

Color/Form |

Off white to pale pink solid Colorless solid |

Densité |

1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |

melting_point |

106 °C MP: 99-104 °C /Technical/ |

Description physique |

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Splendor; Tralkoxydim; Tralkoxydime |

Pression de vapeur |

2.78X10-9 mm Hg @ 20 °C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)